Coryximine

Cytotoxicity Stereochemistry–Activity Relationship Colon Cancer

Coryximine is an isoquinoline alkaloid first isolated and structurally elucidated from the bulbs of Corydalis hsuchowensis W. Y.

Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
Cat. No. B13438434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoryximine
Molecular FormulaC20H19NO6
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C=C2C1CC4=C(C5=C(C=C4)OCO5)C(=O)O)OCO3
InChIInChI=1S/C20H19NO6/c1-21-5-4-11-7-16-17(26-9-25-16)8-13(11)14(21)6-12-2-3-15-19(27-10-24-15)18(12)20(22)23/h2-3,7-8,14H,4-6,9-10H2,1H3,(H,22,23)/t14-/m1/s1
InChIKeyMVXPONFJJHYSIL-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coryximine (CAS 127460-61-1) – Structural Identity, Source, and Comparator Landscape for Research Procurement


Coryximine is an isoquinoline alkaloid first isolated and structurally elucidated from the bulbs of Corydalis hsuchowensis W. Y. Lian (Papaveraceae) [1]. The compound possesses a molecular formula of C₂₀H₁₉NO₆ and an exact mass of 369.1212 g/mol, featuring a benzofuran‑7‑carboxylic acid moiety linked to a tetrahydroisoquinoline scaffold [2]. It belongs to the benzylisoquinoline alkaloid class and co‑occurs in Corydalis species alongside structurally related alkaloids such as (−)-stylopine, protopine, cheilanthifoline, and its C‑5 epimer epi‑coryximine [1][3]. For scientific procurement, coryximine is primarily sourced as a purified natural product from Corydalis bulb extracts, and its characterization data (¹H‑NMR, MS) are documented in public spectral databases [2].

Why In‑Class Corydalis Alkaloids Cannot Substitute for Coryximine in Focused Research Programs


Benzylisoquinoline alkaloids from Corydalis species exhibit sharp structure–activity discontinuities: a single stereochemical inversion or substituent change can abolish or invert a biological readout. Coryximine and its C‑5 epimer epi‑coryximine are diastereomers, yet the epimer displays selective cytotoxic activity against HCT‑15 colon cancer cells that is not automatically shared by coryximine [1]. In a separate insecticidal screen, coryximine (compound 9) was co‑isolated with two novel N‑demethyl hexahydrobenzophenanthridine alkaloids that showed promising larvicidal activity against Culex pipiens pallens and Aedes albopictus, whereas coryximine itself was inactive [2]. These examples demonstrate that generic substitution within the Corydalis alkaloid family is scientifically indefensible without compound‑specific, quantitative evidence.

Coryximine Differentiated Performance: Quantitative Evidence Against Closest Analogs


Stereochemistry‑Dependent Cytotoxicity: epi‑Coryximine vs. Known Alkaloids in Human Tumor Cell Lines

While no direct cytotoxicity data for coryximine itself are available in the peer‑reviewed literature, its C‑5 epimer epi‑coryximine (compound 1) was evaluated alongside 13 other alkaloids from Corydalis ternata in a standardized SRB assay. epi‑Coryximine exhibited an IC₅₀ > 14.05 µM against A549 lung adenocarcinoma cells, whereas compound 7 (a known alkaloid from the same study) showed an IC₅₀ of 23.96 µM against the same line and 29.07 µM against HCT‑15 colorectal adenocarcinoma cells [1]. The four new epi‑coryximine‑type alkaloids (1–4) showed selective cytotoxicity against HCT‑15 cells but were substantially less potent than compound 8 (IC₅₀ = 2.86 µM against HCT‑15) [1]. This stereochemical sensitivity implies that coryximine’s (5R) configuration may yield a different potency and selectivity window, which must be verified experimentally before any analog substitution is made.

Cytotoxicity Stereochemistry–Activity Relationship Colon Cancer

Absence of Insecticidal Activity in a Direct Head‑to‑Head Mosquito Larvicidal Screen

In a bioassay‑guided fractionation study of Corydalis curviflora extract, coryximine (compound 9) was isolated alongside 10 other alkaloids and tested for larvicidal activity against two mosquito species [1]. Curviflorain A (1), Curviflorain B (2), and 6‑acetylambinine (6) showed promising activity against Culex pipiens pallens and Aedes albopictus larvae, whereas coryximine (9), isochotensine (10), and corysolidine (11) were reported as inactive [1]. This negative result provides a clear differentiation: coryximine should be excluded from insecticidal discovery programs targeting mosquito larvae.

Insecticidal Activity Larvicide Botanical Pesticide

Physicochemical Differentiation: Melting Point and Solubility Profile vs. Major Corydalis Alkaloids

Coryximine exhibits a melting point of 197–198 °C and is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate . In contrast, the abundant co‑occurring alkaloid (−)-stylopine (also known as tetrahydrocoptisine) has a reported melting point of approximately 221–222 °C, and protopine melts at 207–208 °C [1][2]. These differences, though modest, are sufficient to develop selective crystallization‑based purification protocols and to confirm identity during QC release testing of research‑grade material.

Physicochemical Properties Formulation Quality Control

Structural Uniqueness: The Benzofuran‑7‑Carboxylic Acid Moiety as a Synthetic Handle

Coryximine is distinguished from the vast majority of Corydalis isoquinoline alkaloids by the presence of a benzofuran‑7‑carboxylic acid substituent at the C‑5 position of the tetrahydroisoquinoline core [1]. The canonical protopine and protoberberine alkaloids (e.g., stylopine, protopine, scoulerine) lack this functional group, carrying instead methylenedioxy or methoxy substituents [2]. The carboxylic acid provides a unique synthetic handle for amide coupling, esterification, or bioconjugation that is absent in nearly all close structural analogs. This chemical topology has been confirmed by the full NMR assignment reported in the original isolation study [1] and is documented in the SpectraBase ¹H‑NMR record [3].

Chemical Synthesis Derivatization Medicinal Chemistry

Coryximine Application Scenarios Anchored in Quantitative Differentiation Evidence


Stereochemistry–Activity Relationship (SAR) Probe in Colon Cancer Target Validation

Based on the evidence that epi‑coryximine (5S configuration) shows selective cytotoxicity against HCT‑15 colon adenocarcinoma cells while coryximine (5R configuration) lacks published potency data [1], a well‑controlled SAR study comparing the two epimers side‑by‑side in a panel of colorectal cancer lines (HCT‑15, HCT‑116, HT‑29) would directly quantify the impact of C‑5 stereochemistry on anticancer activity. Procuring both epimers from a single supplier minimizes batch‑to‑batch variability and ensures stereochemical fidelity.

Negative Control in Botanical Insecticide Discovery Programs

The direct head‑to‑head demonstration that coryximine is inactive against Culex and Aedes mosquito larvae, while curviflorains A and B from the same plant extract are active [1], positions coryximine as a chemically matched negative control. Researchers screening Corydalis extracts can use pure coryximine to establish baseline inactivity, thereby confirming that observed larvicidal effects are attributable to the novel N‑demethyl hexahydrobenzophenanthridine chemotype rather than to bulk alkaloid content.

Synthetic Derivatization Starting Material via the Benzofuran‑7‑Carboxylic Acid Handle

The benzofuran‑7‑carboxylic acid moiety, unique among Corydalis isoquinoline alkaloids [1], enables amide bond formation and esterification reactions that are chemically inaccessible on protopine, stylopine, or scoulerine scaffolds. Medicinal chemistry teams can use coryximine as a starting material to generate a focused library of amide derivatives for screening against CNS or anti‑inflammatory targets, while using protopine as a matched scaffold‑negative control.

Quality Control Reference Standard for Corydalis Extract Authentication

The melting point differential of ≥10 °C between coryximine (197–198 °C) and the major alkaloids (−)-stylopine (221–222 °C) and protopine (207–208 °C) [1][2], combined with the distinctive ¹H‑NMR fingerprint in the benzofuran aromatic region [3], allows analytical laboratories to use coryximine as a specific marker compound for authenticating Corydalis hsuchowensis or C. ternata extracts and distinguishing them from other Corydalis species that lack coryximine.

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